molecular formula C27H26N4O3 B2614847 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 892281-68-4

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B2614847
Numéro CAS: 892281-68-4
Poids moléculaire: 454.53
Clé InChI: RAVMPHOLOSHKSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

  • Green Synthesis Approaches : Studies have shown innovative, environmentally friendly methods for synthesizing quinazoline derivatives. For instance, a "on water" protocol using L-proline catalysis has been described, emphasizing high atom economy and the advantages of short reaction times and excellent yields without the need for extraction or chromatographic purification steps (Rajesh et al., 2011).
  • Carbon Dioxide Utilization : Research has explored using carbon dioxide as a reagent for the synthesis of quinazoline-2,4(1H,3H)-diones, highlighting methods that offer a green and sustainable approach to synthesizing these compounds. For example, carbon dioxide has been used in conjunction with basic ionic liquids and under solvent-free conditions to synthesize a variety of quinazoline derivatives, which are key intermediates in several pharmaceuticals (Patil et al., 2009).
  • Molecular Structure Elucidation : Studies on the structure of quinazoline derivatives provide insights into their molecular configuration, facilitating the understanding of their chemical behavior and potential interactions in biological systems. One study describes the crystal structure of a specific quinazoline derivative, detailing how substituents are oriented relative to the quinazolinyl unit and their implications for the molecule's properties (El-Azab et al., 2012).

Potential Pharmaceutical Applications

  • Anticancer Activity : The synthesis and evaluation of quinazolinone derivatives as potential anticancer agents have been a significant area of research. Novel quinazolinone compounds have been synthesized and tested for cytotoxic activity against various cancer cell lines, with some showing promising results. This research underscores the potential of quinazolinone derivatives in the development of new anticancer medications (Poorirani et al., 2018).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-phenethyl-2,4(1H,3H)-quinazolinedione with 4-phenylpiperazine-1-carboxylic acid followed by the cyclization of the resulting intermediate.", "Starting Materials": [ "3-phenethyl-2,4(1H,3H)-quinazolinedione", "4-phenylpiperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Chloroform (CHCl3)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of 4-phenylpiperazine-1-carboxylic acid with DCC and DIPEA in DMF to form the corresponding active ester.", "Step 2: Addition of the active ester to 3-phenethyl-2,4(1H,3H)-quinazolinedione in DMF to form the intermediate.", "Step 3: Cyclization of the intermediate in CHCl3 to form the final product.", "Step 4: Purification of the final product by column chromatography using EtOAc as the eluent.", "Step 5: Drying of the purified product with anhydrous MgSO4.", "Step 6: Recrystallization of the dried product from a suitable solvent such as ethanol or ethyl acetate.", "Step 7: Characterization of the synthesized compound using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

Numéro CAS

892281-68-4

Formule moléculaire

C27H26N4O3

Poids moléculaire

454.53

Nom IUPAC

3-(2-phenylethyl)-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H26N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1-12,19H,13-18H2,(H,28,34)

Clé InChI

RAVMPHOLOSHKSN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.